1-Aminoisoquinolin-7-ol is a significant compound in organic chemistry, particularly within the realm of pharmaceuticals. It is classified as an aminoisoquinoline derivative, characterized by the presence of an amino group and a hydroxyl group at specific positions on the isoquinoline ring. This compound has garnered attention due to its potential biological activities, including anti-cancer and neuroprotective properties.
1-Aminoisoquinolin-7-ol can be derived from isoquinoline, a nitrogen-containing heterocyclic aromatic compound. Isoquinoline itself can be sourced from coal tar or synthesized through various chemical reactions. The synthesis of 1-aminoisoquinolin-7-ol typically involves the modification of isoquinoline through nucleophilic substitution or other organic reactions.
This compound belongs to the broader category of isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. It is specifically classified as an amino alcohol due to the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on the isoquinoline structure.
1-Aminoisoquinolin-7-ol can be synthesized through several methods, primarily involving the transformation of isoquinoline:
The molecular structure of 1-aminoisoquinolin-7-ol consists of a fused isoquinoline ring system with an amino group at position 1 and a hydroxyl group at position 7. The molecular formula is C9H8N2O, and its molecular weight is approximately 164.17 g/mol.
1-Aminoisoquinolin-7-ol participates in various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for 1-aminoisoquinolin-7-ol involves its interaction with various biological targets:
Research indicates that upon binding, it may inhibit specific enzymes involved in cell cycle regulation, contributing to its potential anti-cancer properties.
1-Aminoisoquinolin-7-ol is characterized by its solid state at room temperature, typically forming crystalline structures:
The chemical properties include:
Relevant data includes stability under standard laboratory conditions but may degrade under extreme pH or temperature variations .
1-Aminoisoquinolin-7-ol has several scientific applications:
This compound's versatility makes it an important subject for ongoing research in medicinal chemistry and related fields.
Systematic Nomenclature and Molecular Identity1-Aminoisoquinolin-7-ol follows several naming conventions:
Structural CharacteristicsThe isoquinoline core consists of a benzene ring fused to a pyridine ring, with the amino group at position 1 (pyridine nitrogen-adjacent carbon) and the hydroxy group at position 7 (distal benzene ring carbon). This arrangement creates an intramolecular hydrogen-bonding motif, where the amino group can act as a donor and the pyridinic nitrogen as an acceptor. Tautomerism is limited due to the absence of a carbonyl group, though proton exchange may occur between the amino group and pyridine nitrogen under acidic conditions [1] [3].
Isomeric ComplexityPositional isomerism significantly impacts the compound’s properties:
Table 1: Key Isoquinoline Isomers and Their Properties
Isomer | CAS Number | Substituent Positions | Distinguishing Properties |
---|---|---|---|
1-Aminoisoquinolin-7-ol | Not specified | 1-NH₂, 7-OH | Hydrogen bonding capacity; higher polarity |
7-Aminoisoquinoline | 23707-37-1 | 7-NH₂ | Melting point: 204°C; pKa: 6.18 [2] |
Isoquinolin-7-ol | 7651-83-4 | 7-OH | Molecular weight: 145.16 g/mol; logP: 1.62 [3] |
Differentiation requires advanced analytical techniques:
Isoquinoline chemistry originated in the 19th century with the isolation of natural products like papaverine (1848) and berberine (1826). Early synthetic methods focused on:
Post-1950s advances enabled regioselective functionalization:
The synthesis of 1-aminoisoquinolin-7-ol derivatives became feasible through:
The patent landscape reflects therapeutic interest, exemplified by US8871757B2 (2014), which claims 6- and 7-amino isoquinolines as kinase inhibitors for glaucoma and neurodegenerative diseases. This underscores the scaffold’s pharmaceutical relevance and marks 1-aminoisoquinolin-7-ol as a strategic intermediate [4].
Physicochemical ModulationThe amino and hydroxy groups profoundly alter the isoquinoline core:
Table 2: Computed Physicochemical Properties of Isoquinolin-7-ol vs. Parent Isoquinoline
Property | Isoquinolin-7-ol | Isoquinoline (Parent) | Methodology |
---|---|---|---|
Molecular weight (g/mol) | 145.16 | 129.16 | — |
Topological PSA (Ų) | 33.12 | 12.89 | Ertl (2000) |
Consensus LogP | 1.62 | 2.32 | XLOGP3/WLOGP/MLOGP |
Predicted solubility | 0.899 mg/mL | 5.21 mg/mL | Ali (2012) model |
Biological Implications
Therapeutic ApplicationsPatented derivatives demonstrate:
Table 3: Therapeutic Areas for Aminoisoquinoline Derivatives
Therapeutic Area | Molecular Target | Role of 1-Amino/7-OH Groups |
---|---|---|
Glaucoma management | Rho kinase (ROCK) | H-bond donation to kinase hinge region |
Neurodegeneration | JNK3 | Chelation of catalytic Mg²⁺ in ATP-binding site |
Oncology | BCR-ABL fusion protein | Enhancement of binding specificity to mutant kinases |
Concluding Remarks
1-Aminoisoquinolin-7-ol exemplifies strategic molecular design in heterocyclic chemistry, leveraging regioselective substitution to optimize bioactivity. Its development trajectory—from historic isoquinoline syntheses to contemporary kinase inhibitor applications—illustrates the enduring pharmaceutical relevance of this scaffold. Future research will likely explore its utility in bifunctional catalytic systems and targeted protein degraders.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: